5-Benzyloxytryptamine

Overview

Description

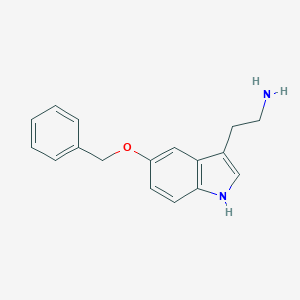

5-Benzyloxytryptamine (5-BT) is a synthetic tryptamine derivative characterized by a benzyloxy (-OCH₂C₆H₅) substituent at the 5-position of the indole ring (Figure 1). It exhibits diverse pharmacological activities, including partial agonism at serotonin receptors (5-HT1D/1B), antagonism at TRPM8 ion channels, and interactions with enzymes like arylalkylamine N-acetyltransferase (AANAT) . Its unique structural features, particularly the bulky benzyloxy group, influence receptor selectivity, binding affinity, and hydrophobicity compared to other tryptamine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-BZT can be synthesized via the mechanochemical route using barium carbonate and titanium oxide as precursors. The process involves high-energy ball milling, which significantly influences the sintering temperature. Single-phase 5-BZT is obtained under sintering conditions at 1350°C . The average crystallite size is determined to be 79.2 nm for sintering temperature at 1350°C .

Industrial Production Methods

In industrial settings, 5-BZT is typically produced using solid-state reaction methods. This involves mixing the raw materials, followed by calcination and sintering at high temperatures to achieve the desired phase and properties. The process parameters, such as temperature and time, are carefully controlled to ensure the formation of a pure and homogeneous product.

Chemical Reactions Analysis

5-BZT undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions can alter the oxidation states of the constituent elements, affecting the material’s properties.

Substitution: Substitution reactions involve replacing one element in the compound with another, which can modify the dielectric and ferroelectric properties.

Common Reagents and Conditions: Typical reagents include barium carbonate, titanium oxide, and zirconium oxide. The reactions are usually carried out at high temperatures (around 1350°C) to facilitate the formation of the desired phase.

Major Products: The primary product is the single-phase 5-BZT with a cubic structure and excellent dielectric properties.

Scientific Research Applications

Neuropharmacology

5-Benzyloxytryptamine is primarily studied for its interactions with serotonin receptors, which are crucial in regulating mood, cognition, and various physiological processes. Its agonistic properties at the 5-HT1D receptor suggest potential applications in treating mood disorders and migraines. Research indicates that 5-BT shows a relative selectivity for the 5-HT1D and 5-HT1B binding sites, highlighting its importance in developing targeted therapies for conditions like depression and anxiety .

Gastrointestinal Studies

In vitro studies have demonstrated that this compound influences smooth muscle contractions in the gastrointestinal tract. For instance, it has been shown to modulate contractions in canine saphenous veins and human colon tissues. These findings suggest that 5-BT could be relevant in understanding gastrointestinal motility disorders and developing treatments for conditions such as irritable bowel syndrome .

Cognitive Enhancement Research

The compound's interaction with the 5-HT6 receptor has led to investigations into its potential as a cognitive enhancer. The 5-HT6 receptor is implicated in cognitive functions and memory processes. Studies exploring the efficacy of this compound as a cognitive enhancer are ongoing, with some promising results indicating its ability to improve cognitive performance in animal models .

Pain Management

Given its action on serotonin receptors, there is potential for using this compound in pain management strategies. The modulation of serotonin pathways can influence pain perception, making this compound a candidate for further exploration in analgesic therapies .

Table 1: Receptor Affinities of this compound

| Receptor Type | Affinity (pKi) | Agonist/Antagonist |

|---|---|---|

| 5-HT1D | 6.5 - 7.2 | Agonist |

| 5-HT2 | Variable | Agonist |

| TRPM8 | N/A | Antagonist |

Table 2: Functional Potency of Related Compounds

| Compound Name | Receptor Type | EC50 (nM) | Activity Type |

|---|---|---|---|

| N-Benzyl-5-methoxytryptamine | 5-HT2A | ~4.2 | Full Agonist |

| N-Benzyl-4-bromobenzyl | 5-HT2A | ~0.1 | Selective Agonist |

| This compound | Various | N/A | Mixed Activity |

Case Study: Effects on Smooth Muscle Contraction

A study investigated the effects of various concentrations of menthol on the mechanical activity of human distal colon smooth muscle, examining the role of this compound as a modulator. The results indicated that while menthol reduced spontaneous contractions, the presence of this compound did not significantly alter these effects, suggesting potential interactions worth further exploration .

Case Study: Cognitive Enhancement Potential

In animal studies assessing cognitive function, compounds similar to this compound were tested for their ability to enhance memory retention and learning capabilities. Preliminary results indicated that these compounds could improve cognitive performance, particularly through their action on the serotonin system .

Mechanism of Action

The mechanism of action of 5-BZT involves its ability to exhibit spontaneous electric polarization. This polarization can be reversed by applying an external electric field, making it useful in various electronic applications. The molecular targets and pathways involved include the alignment of dipoles within the material, which contributes to its ferroelectric properties .

Comparison with Similar Compounds

Receptor Affinity and Selectivity

5-BT demonstrates a complex profile across serotonin receptors and TRPM8 channels (Table 1).

Table 1: Receptor Binding Profiles of 5-BT and Analogues

- 5-HT1D/1B Selectivity : 5-BT acts as a partial agonist at 5-HT1D/1B receptors with lower efficacy than sumatriptan but higher selectivity over 5-HT2 receptors . The benzyloxy group reduces Hill slopes (<1), suggesting allosteric modulation or multiple binding conformations .

- 5-HT6 Agonism : Unlike 5-methoxytryptamine, which is a potent 5-HT6 agonist, 5-BT shows weaker activity, likely due to steric hindrance from the benzyloxy group .

- TRPM8 Antagonism : 5-BT’s benzyloxy group is critical for TRPM8 antagonism (IC₅₀ = 0.34 µM), whereas 5-methoxytryptamine lacks this activity .

Enzyme Interactions

5-BT serves as a substrate for AANAT enzymes, with its hydrophobicity enhancing binding affinity (Table 2).

Table 2: AANAT Enzyme Kinetics for Tryptamine Derivatives

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| This compound | 9 ± 1 | 0.012 | 1,333 |

| Tryptamine | 12 ± 2 | 0.028 | 2,333 |

| 5-Methoxytryptamine | 15 ± 3 | 0.025 | 1,666 |

| Serotonin (5-HT) | 160 ± 20 | 0.030 | 188 |

- Hydrophobicity-Driven Binding : The benzyloxy group reduces Km by ~18-fold compared to serotonin, indicating stronger enzyme-substrate interactions .

- Catalytic Efficiency : Despite lower kcat, 5-BT’s high hydrophobicity results in a kcat/Km ratio 7-fold higher than serotonin .

Physicochemical Properties

The benzyloxy substituent profoundly impacts 5-BT’s physicochemical behavior:

- Hydrophobicity : LogP values are significantly higher than 5-methoxytryptamine, enhancing membrane permeability .

- Thermodynamic Stability : The bulky group may reduce conformational flexibility, affecting receptor activation dynamics .

Functional Activity in Disease Models

- Migraine : 5-BT inhibits neurogenic plasma extravasation in dura mater (75% reduction at 100 µg/kg), comparable to sumatriptan but with lower potency .

- Cold-Related Pain : As a TRPM8 antagonist, 5-BT blocks menthol-induced channel activation, a property absent in other tryptamines like 5-methoxytryptamine .

Biological Activity

5-Benzyloxytryptamine (5-BT) is a compound of significant interest in pharmacology due to its interactions with serotonin receptors. This article provides a comprehensive overview of its biological activity, focusing on its receptor binding profiles, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

5-BT is a tryptamine derivative characterized by a benzyloxy group at the 5-position of the indole ring and an ethylamine chain attached to the nitrogen atom. The molecular formula for 5-BT is . The synthesis typically involves the reaction of tryptamine with benzyl chloride in the presence of a base, leading to the formation of the desired compound .

Receptor Binding Affinity

The biological activity of 5-BT is primarily linked to its interaction with various serotonin receptors. Key findings regarding its binding affinity include:

- Serotonin Receptors : 5-BT exhibits selective binding to several serotonin receptor subtypes, particularly:

Table 1: Binding Affinities of this compound

| Receptor Type | Binding Affinity (Ki) | Agonist Activity |

|---|---|---|

| 5-HT1D | High | Partial Agonist |

| 5-HT2A | Moderate | Partial Agonist |

| 5-HT6 | Not extensively studied | Potential activity |

Pharmacological Effects

Research indicates that 5-BT can influence various physiological processes through its action on serotonin receptors:

- Vasoconstriction : In vitro studies using canine saphenous veins demonstrated that 5-BT can induce contraction, although it is less potent than other known agonists like sumatriptan . This suggests a role in vascular modulation.

- Serotonin Release Modulation : It has been observed that 5-BT can inhibit the release of serotonin from nerve cells, indicating a potential role in modulating serotonergic signaling pathways .

Case Studies and Research Findings

Several studies have explored the implications of 5-BT's biological activity:

- Contractile Activity in Canine Saphenous Veins : A comparative study showed that while both sumatriptan and 5-BT contracted these veins, the efficacy varied significantly. The study highlighted that 5-BT could antagonize contractions induced by sumatriptan, suggesting complex interactions at play .

- Functional Assays on Serotonin Receptors : In functional assays measuring intracellular Ca²⁺ mobilization, compounds related to 5-BT were shown to exhibit varying degrees of agonist activity across different serotonin receptor subtypes. This variability underscores the need for further investigation into its pharmacodynamics .

- Potential Therapeutic Applications : Given its receptor profile, there is ongoing interest in exploring 5-BT as a candidate for treating conditions linked to serotonergic dysfunctions, such as migraines or anxiety disorders.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling and storing 5-Benzyloxytryptamine hydrochloride in laboratory settings?

- Methodological Answer :

- Handling : Use personal protective equipment (PPE) including nitrile gloves, protective eyewear, and lab coats. Avoid skin/eye contact and inhalation by working in a fume hood or under local exhaust ventilation .

- Storage : Store in sealed glass containers at cool room temperature (≤25°C), protected from light and incompatible substances (e.g., strong oxidizers). Ensure containers are labeled with hazard warnings (Xi, R36/37) .

- Spill Management : Use inert absorbents (e.g., sand) for containment, followed by neutralization with dilute acid/base as needed. Decontaminate surfaces with ethanol/water mixtures .

Q. What are the key physicochemical properties of this compound hydrochloride relevant to experimental design?

- Methodological Answer :

- Molecular Formula : C₁₇H₁₈N₂O·HCl (MW 302.80 g/mol) .

- Melting Point : 255–259°C (indicative of thermal stability for reactions below this threshold) .

- Solubility : Likely polar solvent-soluble (e.g., methanol, DMSO); verify via incremental solvent titration. Pre-filter solutions to remove particulates .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound derivatives?

- Methodological Answer :

- Synthesis : Follow peer-reviewed protocols (e.g., benzyloxy-group protection of tryptamine precursors under anhydrous conditions). Monitor reactions via TLC/HPLC .

- Characterization : Use NMR (¹H/¹³C) for structural confirmation, mass spectrometry for purity (>97%), and elemental analysis for stoichiometric validation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported receptor affinities of this compound (e.g., 5-HT₁D agonist vs. TRPM8 antagonist)?

- Methodological Answer :

- Assay Design : Perform parallel assays using standardized cell lines (e.g., HEK293 expressing human 5-HT₁D or TRPM8). Use menthol (TRPM8 agonist) and serotonin (5-HT control) for activity comparison .

- Dose-Response Analysis : Calculate IC₅₀/EC₅₀ values via nonlinear regression (e.g., GraphPad Prism). Address batch-to-batch variability by sourcing compounds from certified suppliers (e.g., Fujifilm Wako Pure Chemical) .

- Cross-Validation : Compare results with structurally related analogs (e.g., 5-methoxytryptamine) to isolate benzyloxy-group effects .

Q. How does this compound influence enzymatic activity in acetyltransferase systems like AANATL7?

- Methodological Answer :

- Kinetic Studies : Use recombinant AANATL7 and measure acetylation rates via HPLC-MS. Substrate specificity can be tested against analogs (e.g., putrescine, agmatine) to identify structural preferences .

- Inhibition Assays : Pre-incubate enzyme with this compound and monitor acetyl-CoA depletion via UV-Vis at 232 nm. Calculate inhibition constants (Kᵢ) using Cheng-Prusoff equations .

Q. What methodological approaches are recommended to assess the stability and decomposition pathways of this compound under varying storage conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose samples to stress conditions (40°C/75% RH, UV light, acidic/basic pH). Analyze degradation products via LC-MS and identify major pathways (e.g., hydrolysis of benzyloxy group) .

- Long-Term Stability : Store aliquots at –20°C, 4°C, and 25°C. Periodically test purity via HPLC and track changes in melting point .

Q. How can researchers design dose-response experiments to evaluate this compound’s dual role in serotoninergic and TRPM8-mediated pathways?

- Methodological Answer :

- In Vivo/In Vitro Models : Use TRPM8-knockout mice or siRNA-treated neuronal cultures to isolate receptor-specific effects. Measure intracellular Ca²⁺ flux (Fluo-4 dye) for TRPM8 activity and cAMP levels (ELISA) for 5-HT receptor activity .

- Statistical Modeling : Apply two-way ANOVA to differentiate primary vs. off-target effects. Use Schild analysis for antagonist potency determination .

Properties

IUPAC Name |

2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c18-9-8-14-11-19-17-7-6-15(10-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,19H,8-9,12,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPDXBXNJWWWGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942992 | |

| Record name | 2-[5-(Benzyloxy)-1H-indol-3-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662963 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

20776-45-8, 52055-23-9 | |

| Record name | 5-(Benzyloxy)tryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20776-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzyloxytryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020776458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Phenylmethoxy)-1H-indole-3-ethylamine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052055239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[5-(Benzyloxy)-1H-indol-3-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(phenylmethoxy)-1H-indole-3-ethylamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-benzyloxy-3-(2-ethylamino)indole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Benzyloxytryptamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A83P5GDE4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.